Cyazofamid (CAS 120116-88-3) is a highly selective cyanoimidazole fungicide and the premier member of the Quinone inside Inhibitors (QiI, FRAC Group 21). Unlike broad-spectrum protectants, cyazofamid specifically targets the cytochrome bc1 complex (Complex III) at the Qi site, disrupting mitochondrial electron transport in Oomycetes (e.g., Phytophthora, Pythium, Plasmopara) and Plasmodiophora brassicae [1]. From a procurement and formulation perspective, cyazofamid is prioritized for its ultra-low effective concentration (EC50 in the sub-microgram per milliliter range) and its ability to serve as a drop-in active ingredient for resistance management programs where legacy phenylamides and strobilurins have failed [2]. Its low field application rate and targeted degradation profile make it a critical raw material for modern, regulatory-compliant agricultural chemical portfolios.
Substituting cyazofamid with older, generic in-class or out-of-class alternatives severely compromises formulation efficacy and regulatory compliance. Phenylamides like metalaxyl suffer from widespread, documented target-site resistance in Phytophthora infestans and Plasmopara viticola, rendering them ineffective in many key agricultural zones [1]. Similarly, substituting with strobilurins (QoI fungicides like azoxystrobin) fails against pathogen strains carrying the common G143A mutation, which confers complete cross-resistance to Qo-site inhibitors but does not affect Qi-site inhibitors like cyazofamid[2]. Furthermore, replacing cyazofamid with multi-site protectants such as mancozeb requires drastically higher active ingredient loading (often >1.5 kg/ha vs. <0.1 kg/ha for cyazofamid), increasing formulation costs, transport logistics, and regulatory friction in markets phasing out high-load dithiocarbamates [3].
In comparative in vitro assays against Phytophthora infestans, cyazofamid demonstrates profound intrinsic activity, particularly against resistant strains. Cyazofamid yields EC50 values between 0.008 and 0.2 µg/mL. In contrast, metalaxyl exhibits EC50 values exceeding 100 µg/mL for resistant isolates, representing a >500-fold difference in potency [1]. This massive quantitative advantage makes cyazofamid a mandatory inclusion for formulations deployed in regions with established metalaxyl resistance.
| Evidence Dimension | Mycelial growth inhibition (EC50) |
| Target Compound Data | Cyazofamid: 0.008 - 0.2 µg/mL |
| Comparator Or Baseline | Metalaxyl: >100 µg/mL (Resistant strains) |
| Quantified Difference | >500-fold higher potency for Cyazofamid against resistant strains |
| Conditions | In vitro microplate/agar assay against P. infestans |
Procuring cyazofamid ensures formulation efficacy in markets where legacy metalaxyl products have lost commercial viability due to pathogen resistance.
Both cyazofamid and strobilurins (like azoxystrobin) target mitochondrial Complex III, but they bind at different sites. Azoxystrobin binds the Qo site, which is highly susceptible to the G143A mutation, leading to widespread field resistance. Cyazofamid binds the Qi site (Quinone inside Inhibitor). Because the binding sites are distinct, cyazofamid maintains its sub-microgram EC50 efficacy against QoI-resistant pathogen populations [1].
| Evidence Dimension | Target site binding and resistance circumvention |
| Target Compound Data | Cyazofamid: Qi site binding (Active against G143A mutants) |
| Comparator Or Baseline | Azoxystrobin: Qo site binding (Inactive against G143A mutants) |
| Quantified Difference | Complete absence of cross-resistance between QiI and QoI chemistries |
| Conditions | Molecular target interaction at Cytochrome bc1 complex |
Enables agrochemical manufacturers to market resistance-breaking rotation products that directly replace failing azoxystrobin formulations.
Regulatory pressures are forcing the phase-out of high-volume protectants like mancozeb. In field trials for potato late blight, cyazofamid provided superior disease control (often exceeding 90% efficacy) at seasonal application rates that are orders of magnitude lower than mancozeb. While mancozeb requires applications of 1,500 to 2,000 g a.i./ha per pass, cyazofamid achieves complete control at approximately 80 to 100 g a.i./ha [1]. This drastic reduction in active ingredient mass per hectare fundamentally shifts formulation, packaging, and transport economics.
| Evidence Dimension | Field application rate for late blight control |
| Target Compound Data | Cyazofamid: ~80 - 100 g a.i./ha |
| Comparator Or Baseline | Mancozeb: >1,500 g a.i./ha |
| Quantified Difference | ~15x to 20x reduction in required active ingredient mass per hectare |
| Conditions | Field application for Phytophthora infestans control |
Allows procurement teams to source a high-potency active that drastically reduces formulation volume, transport costs, and regulatory exposure compared to bulk dithiocarbamates.
Controlling soil-borne Plasmodiophora brassicae is notoriously difficult, often causing generic biofungicides or standard in-furrow treatments to fail. Cyazofamid demonstrates exceptional soil-drench efficacy. When applied as a suspension concentrate, cyazofamid strongly inhibited root-hair infection, causing 89% and 100% inhibition at just 0.3 and 1.0 mg a.i./kg dry soil, respectively [1]. In contrast, biologicals like Serenade and synthetic alternatives like fluazinam often show limited success or require unfeasible water volumes when applied in-furrow under high inoculum pressure.
| Evidence Dimension | Root-hair infection inhibition (P. brassicae) |
| Target Compound Data | Cyazofamid: 100% inhibition at 1.0 mg/kg dry soil |
| Comparator Or Baseline | Biofungicides (e.g., Serenade) / Fluazinam: Ineffective or inconsistent in-furrow |
| Quantified Difference | Near complete control at trace soil concentrations vs. baseline failure |
| Conditions | Soil-drench / plug seedling tray application in infested soil |
Provides a highly reliable, low-dose active ingredient specifically suited for the lucrative crucifer seedling and nursery treatment market.
Because cyazofamid targets the Qi site of Complex III, it is the ideal active ingredient for formulations designed to rescue crops in regions plagued by metalaxyl-resistant and azoxystrobin-resistant Phytophthora and Plasmopara strains. It is frequently co-formulated with multi-site or CAA fungicides (like dimethomorph) to create premium, resistance-proof commercial products [1].
With the regulatory phase-out of high-load protectants like mancozeb, cyazofamid is prioritized for modern late blight and downy mildew spray programs. Its ability to achieve >90% disease control at sub-100 g/ha rates makes it a cornerstone for manufacturers pivoting to low-environmental-impact, high-margin agricultural chemicals [2].
Cyazofamid's near-complete inhibition of Plasmodiophora brassicae resting spore germination at trace concentrations (1 mg/kg dry soil) makes it uniquely suited for plug seedling tray applications. Agrochemical buyers formulate it into specialized suspension concentrates for the crucifer nursery market, where standard in-furrow treatments fail [3].
Environmental Hazard